molecular formula C12H17NO B2738797 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine CAS No. 1340102-38-6

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine

Cat. No.: B2738797
CAS No.: 1340102-38-6
M. Wt: 191.274
InChI Key: NOYMATFFFNMFNP-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine is an organic compound with a complex structure that includes a cyclopropane ring, a methoxyphenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another approach is the N-alkylation of primary amines and ammonia . These methods typically require specific reaction conditions, including controlled temperatures and pressures, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes. For example, the use of Co-NiO dual catalysts in the reduction of nitriles has been reported to yield high purity products under controlled conditions . The reaction typically involves dissolving the starting material in an organic solvent, followed by hydrogenation at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amine and methoxyphenyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions typically produce amines or alcohols.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals and agrochemicals . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxyphenyl group contributes to its overall stability and reactivity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine include 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol, 2-[(4-methoxyanilino)methyl]phenol, and 2-(anilinomethyl)phenol .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of a cyclopropane ring and a methoxyphenyl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2-methylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(8-11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYMATFFFNMFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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